Halogen-Dependent DBH Inhibition: Bromophenyl vs. Chlorophenyl Imidazole-2-Thiones
The imidazole-2-thione class is established as dopamine β-hydroxylase (DBH) inhibitors through a multisubstrate mechanism involving simultaneous binding to the phenethylamine site and active-site copper atoms [1]. Patent US5057613 explicitly claims imidazole-2-thione derivatives bearing halogen substituents (chloro, bromo) on the aromatic ring as antihypertensive agents with DBH inhibitory activity [2]. Within this class, the para-bromophenyl variant provides a heavier halogen than the para-chlorophenyl analog, which can enhance van der Waals contacts in hydrophobic binding pockets and alter metabolic stability. While specific IC₅₀ data for this exact compound are not publicly available, the class-level DBH IC₅₀ values for structurally related 1-(phenylalkyl)imidazole-2-thiones range from nanomolar to low micromolar depending on linker length and aryl substitution [1].
| Evidence Dimension | Dopamine β-hydroxylase inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | No compound-specific DBH IC₅₀ data available in public literature |
| Comparator Or Baseline | Class reference: 1-(phenylalkyl)imidazole-2-thiones show DBH IC₅₀ in nanomolar to low micromolar range (Kruse et al., 1986); 1-(2,4,6-trichlorobenzyl)-1,3-dihydroimidazole-2-thione has DBH IC₅₀ = 102 µM (BindingDB CHEMBL303962) [1][3] |
| Quantified Difference | Compound-specific quantitative difference cannot be calculated due to absence of direct measurement data |
| Conditions | DBH enzymatic assay: conversion of tyramine to octopamine, pH 5, 37°C, with ascorbate electron donor (Kruse et al., 1986; Patent US5057613) |
Why This Matters
For researchers targeting catecholamine pathways (hypertension, heart failure), the imidazole-2-thione core offers a validated DBH inhibitory pharmacophore, but prospective buyers must perform their own potency measurements as compound-specific data are absent.
- [1] Kruse LI, Kaiser C, DeWolf WE Jr, et al. Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. J Med Chem. 1986;29(12):2465-2472. doi:10.1021/jm00162a008 View Source
- [2] Patent US5057613. Novel thione dopamine beta hydroxylase inhibitors. Justia Patents. Available at: https://patents.justia.com/patent/5057613 View Source
- [3] BindingDB. CHEMBL303962: 1-(2,4,6-Trichlorobenzyl)-1,3-dihydroimidazole-2-thione. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50025796 View Source
